molecular formula C12H17Cl2N3 B13540685 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B13540685
M. Wt: 274.19 g/mol
InChI Key: SMDFFABXMVVRQR-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride , is a chemical compound with the following structure:

C11H15N3O2HCl\text{C}_{11}\text{H}_{15}\text{N}_3\text{O} \cdot 2\text{HCl} C11​H15​N3​O⋅2HCl

Imidazole, the core moiety of this compound, is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .

Preparation Methods

Several synthetic routes lead to 1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride. One common method involves the reaction of 2-methylimidazole with 4-chlorobenzaldehyde, followed by reduction. The compound can also be synthesized via other routes, including reductive amination or condensation reactions. Industrial production methods may vary, but they typically optimize yield, purity, and scalability.

Chemical Reactions Analysis

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride undergoes various reactions, such as oxidation, reduction, and substitution. Common reagents include reducing agents (e.g., sodium borohydride), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications across scientific disciplines:

    Medicine: It may serve as a potential drug candidate due to its diverse biological activities.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: It could interact with cellular targets, affecting biological processes.

    Industry: Its synthesis and applications contribute to pharmaceuticals, materials, and more.

Mechanism of Action

The precise mechanism remains context-dependent. it likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride stands out due to its unique structure. Similar compounds include other imidazole derivatives, such as clemizole, etonitazene, and astemizole .

Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal additional insights

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

1-[4-(2-methylimidazol-1-yl)phenyl]ethanamine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c1-9(13)11-3-5-12(6-4-11)15-8-7-14-10(15)2;;/h3-9H,13H2,1-2H3;2*1H

InChI Key

SMDFFABXMVVRQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(C)N.Cl.Cl

Origin of Product

United States

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